6-Bromo-7-methoxyquinoline-5,8-dione
Description
Significance of Halogenated Quinoline (B57606) Derivatives in Medicinal Chemistry Research
The introduction of halogen atoms into the quinoline nucleus is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of the resulting compounds. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov In the context of quinoline derivatives, halogenation has been shown to enhance a variety of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
The position and nature of the halogen substituent can have a profound impact on the biological activity. For instance, the presence of a bromine atom, as seen in 6-bromo-7-methoxyquinoline-5,8-dione, can increase the electrophilicity of the molecule, potentially enhancing its reactivity towards biological nucleophiles. This strategic placement of halogens allows for the fine-tuning of the therapeutic properties of quinoline-based compounds, making them a subject of ongoing interest in the development of new therapeutic agents. nih.gov
Overview of the this compound Compound in Contemporary Research
This compound is a specific halogenated derivative of the quinoline-5,8-dione scaffold that has garnered attention in contemporary research for its potential biological activities. This compound is characterized by a bromine atom at the 6-position and a methoxy (B1213986) group at the 7-position of the quinoline ring system. The presence of these substituents is expected to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Current research interest in this compound and its analogs is primarily focused on their potential as anticancer and antimicrobial agents. Studies on related quinoline-5,8-dione derivatives have shown that they can induce cancer cell death through mechanisms such as the induction of mitochondrial dysfunction and the modulation of apoptotic pathways. While specific in-depth studies on this compound are still emerging, the broader research on this class of compounds suggests its potential as a valuable lead compound for the development of new therapeutic agents. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 86927-80-2 |
| Molecular Formula | C₁₀H₆BrNO₃ |
| Molecular Weight | 268.06 g/mol |
| IUPAC Name | This compound |
Historical Context of Quinone-Based Compounds in Biological Systems
The history of quinone-based compounds in biological systems is deeply rooted in the study of natural products. One of the most historically significant quinoline-containing compounds is quinine (B1679958), an alkaloid extracted from the bark of the cinchona tree. wikipedia.orgnbinno.com For centuries, indigenous populations in South America used cinchona bark to treat fevers. nbinno.com In the 17th century, Jesuit missionaries introduced the bark to Europe, where it became the first effective treatment for malaria. pharmakina.commedium.com The isolation of quinine in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou was a landmark achievement, paving the way for the development of synthetic antimalarial drugs. wikipedia.orgkennedykrieger.org
The success of quinine spurred further research into quinoline and other quinone-containing structures, leading to the discovery and synthesis of numerous compounds with a wide array of biological activities. This historical foundation has established the quinoline and quinone scaffolds as privileged structures in medicinal chemistry, with a rich history of therapeutic applications and a promising future in the development of novel drugs.
Structure
2D Structure
3D Structure
Properties
CAS No. |
86927-80-2 |
|---|---|
Molecular Formula |
C10H6BrNO3 |
Molecular Weight |
268.06 g/mol |
IUPAC Name |
6-bromo-7-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10-6(11)8(13)5-3-2-4-12-7(5)9(10)14/h2-4H,1H3 |
InChI Key |
XUFWJDPQHNGZFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=C(C1=O)N=CC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 7 Methoxyquinoline 5,8 Dione
Established Reaction Pathways for Core Structure Formation
The formation of 6-bromo-7-methoxyquinoline-5,8-dione can be achieved through several established synthetic routes. These pathways primarily involve the introduction of a bromine atom onto a pre-existing 7-methoxyquinoline-5,8-dione scaffold or the construction of the quinoline-dione system with the substituents already in place.
Direct Electrophilic Bromination of Precursors
The most direct and common method for synthesizing this compound is through the electrophilic bromination of its immediate precursor, 7-methoxyquinoline-5,8-dione. This reaction leverages the existing quinoline-dione core and introduces the bromo-substituent at the desired position.
The efficiency and yield of the direct bromination reaction are highly dependent on the choice of brominating agent and the specific reaction conditions. Two primary reagents have been successfully employed for this transformation: molecular bromine (Br₂) and N-Bromosuccinimide (NBS).
Using molecular bromine in acetic acid at a controlled temperature of 0–5°C results in mono-bromination with yields reported between 65–72%. An alternative and often preferred method involves using N-Bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) under an inert nitrogen atmosphere. This approach can enhance regioselectivity and typically provides slightly higher yields, in the range of 68–75%. The choice between Br₂ and NBS can also be influenced by the desired purity of the final product and the ease of workup, as NBS-based reactions can sometimes lead to fewer side products. nih.gov
| Brominating Agent | Solvent | Temperature | Reported Yield |
|---|---|---|---|
| Bromine (Br₂) | Acetic Acid | 0–5°C | 65–72% |
| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Not specified | 68–75% |
The regioselectivity of the electrophilic bromination is a critical aspect of this synthesis, directing the bromine atom specifically to the C6 position. This outcome is governed by the electronic properties of the quinoline-5,8-dione system. The two electron-withdrawing carbonyl groups of the quinone moiety deactivate the aromatic ring towards electrophilic attack. Concurrently, the electron-donating methoxy (B1213986) group at the C7 position acts as an ortho-, para-director.
The interplay of these electronic effects results in the C6 position being the most favorable site for electrophilic substitution. The deactivating effect of the quinone ring polarizes the bromine molecule, facilitating the electrophilic attack at the relatively more electron-rich C6 position. The +M (mesomeric) effect of the methoxy group helps to stabilize the transition state of this reaction. Studies on analogous systems confirm that this directing effect is a reliable way to control the position of halogenation on the quinoline (B57606) nucleus. nih.govrsc.org
Nucleophilic Substitution Approaches for Quinoline-5,8-diones
While direct bromination is a primary route, nucleophilic substitution reactions represent an alternative strategy for synthesizing substituted quinoline-5,8-diones. In the context of this compound, this could hypothetically involve the displacement of a leaving group from the quinoline core by a methoxy nucleophile.
For instance, in the synthesis of a related compound, 6-amino-7-bromoquinoline-5,8-dione, amination occurs specifically at the C6 position of a 7-bromoquinoline-5,8-dione precursor. The regioselectivity of this nucleophilic aromatic substitution (SNAr) is dictated by two key factors:
Electronic Effects : The C6 position is activated toward nucleophilic attack by the adjacent electron-withdrawing carbonyl group at C5.
Steric Effects : A bulky leaving group at the C7 position can sterically hinder the approach of a nucleophile, thereby favoring attack at the less hindered C6 position.
Applying this logic, one could envision a pathway where a precursor like 6,7-dibromoquinoline-5,8-dione (B3062177) reacts with a methoxide (B1231860) source, with the reaction conditions optimized to favor substitution at the C7 position. Halogenated quinolines, particularly at positions 2 and 4, are known to readily undergo nucleophilic substitution. quimicaorganica.org However, the presence of the activating carbonyl groups in the dione (B5365651) ring alters this reactivity, making positions adjacent to them susceptible to attack.
Palladium-Catalyzed Cross-Coupling Reactions in Derivative Synthesis
The bromine atom on this compound serves as a versatile functional handle for the synthesis of more complex derivatives through palladium-catalyzed cross-coupling reactions. While not a method for forming the title compound itself, this pathway is crucial for its subsequent use as a chemical building block. smolecule.com
The C-Br bond at the C6 position is amenable to various cross-coupling reactions, including:
Suzuki-Miyaura Coupling : Reaction with aryl boronic acids to introduce new aryl substituents. smolecule.com
Sonogashira Coupling : Reaction with terminal alkynes to form alkynyl derivatives. smolecule.comrsc.org
These reactions significantly expand the chemical diversity of compounds that can be generated from the this compound scaffold. nih.gov The catalytic cycle for these reactions generally involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the coupling partner and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.comacs.org
Advanced Synthetic Strategies for Analogous Quinoline-5,8-diones
Beyond the direct functionalization of existing quinoline-dione systems, advanced strategies focus on constructing the core heterocyclic structure from simpler acyclic or monocyclic precursors. These multi-step syntheses offer greater flexibility in introducing a wide range of substituents.
One such approach for preparing an analogous compound, 7-amidoquinoline-5,8-dione, starts with 8-hydroxyquinoline (B1678124). bsu.edu The synthesis proceeds through a three-step sequence:
Nitration : The 8-hydroxyquinoline is first nitrated to form 8-hydroxy-5,7-dinitroquinoline. bsu.edu
Hydrogenation/Acylation : The dinitro compound is then subjected to hydrogenation to reduce the nitro groups to amines, followed by acylation to give 5,7-diacetamido-8-acetoxyquinoline. bsu.edu
Oxidation : The final step involves the oxidation of this intermediate to yield the target 7-acetamidoquinoline-5,8-dione. bsu.edu
Other advanced methods for constructing related quinoxaline-5,8-dione (B3348068) cores, which are structurally similar, include Diels-Alder reactions. mdpi.com These cycloaddition strategies can build the carbocyclic portion of the quinone system onto a pre-existing pyrazine (B50134) ring, offering a powerful tool for creating the fused ring system. mdpi.com Furthermore, modern synthetic chemistry has seen the development of various oxidative annulation techniques and metal-free protocols for quinoline synthesis, which provide eco-friendly and efficient alternatives to classical methods. nih.govmdpi.comsciprofiles.com
Synthesis from 6,7-Dihalogen-5,8-quinolinediones
A key synthetic route to this compound involves the use of 6,7-dihalogen-5,8-quinolinediones as starting materials. Specifically, 6,7-dibromoquinoline-5,8-dione is a versatile precursor. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, one of the bromine atoms on the quinone ring is selectively replaced by a methoxy group.
The C6 and C7 positions of the quinoline-5,8-dione are susceptible to nucleophilic attack, and the bromine atoms at these positions serve as good leaving groups. semanticscholar.org The reaction is typically carried out by treating 6,7-dibromoquinoline-5,8-dione with a methoxide source, such as sodium methoxide (NaOMe), in a suitable solvent. The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking one of the carbon atoms bearing a bromine atom.
The regioselectivity of this substitution, i.e., whether the methoxy group replaces the bromine at the C6 or C7 position, can be influenced by the reaction conditions and the electronic properties of the quinoline-5,8-dione system. The electron-withdrawing nature of the dione functionality facilitates the nucleophilic attack.
A plausible reaction scheme is outlined below:
Reaction Scheme: Synthesis from 6,7-Dibromoquinoline-5,8-dione
| Reactant | Reagent | Product |
| 6,7-Dibromoquinoline-5,8-dione | Sodium methoxide (NaOMe) | This compound |
This table illustrates the general transformation in the synthesis of this compound from a dihalogenated precursor.
Introduction of Methoxy Functionality in Quinone Systems
The introduction of a methoxy group onto a quinone system, particularly a quinoline-5,8-dione, is a critical step in the synthesis of various biologically active molecules. This transformation is most commonly achieved through a nucleophilic aromatic substitution (SNAr) mechanism, especially when a good leaving group, such as a halogen, is present on the aromatic ring. libretexts.org
The quinone moiety is inherently electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. This electronic effect is crucial for the success of the substitution reaction. The reaction involves the addition of a nucleophile, in this case, the methoxide ion, to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org This intermediate is negatively charged, and the charge is delocalized over the electron-withdrawing quinone system.
In the subsequent step, the leaving group, a bromide ion, is expelled, and the aromaticity of the ring is restored, yielding the methoxy-substituted product. The choice of solvent and temperature can significantly impact the reaction rate and yield.
Key Steps in the Nucleophilic Aromatic Substitution (SNAr) Mechanism:
Nucleophilic Attack: The methoxide ion attacks the carbon atom bonded to the bromine atom.
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed.
Departure of Leaving Group: The bromide ion is eliminated, and the aromatic ring is reformed.
Analytical and Purification Techniques for Compound Isolation
Following the synthesis of this compound, its isolation and purification from the reaction mixture are essential to obtain a pure sample for further studies and applications. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Purification:
Column chromatography is a widely used method for the purification of this compound. Silica gel is commonly used as the stationary phase, and a gradient elution system of solvents like hexane (B92381) and ethyl acetate (B1210297) is often employed to separate the desired product from unreacted starting materials and byproducts. The polarity of the solvent mixture is gradually increased to elute compounds with different polarities at different times.
Analytical Techniques for Characterization:
Once purified, the identity and purity of the compound are confirmed using various spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound would show characteristic signals for the aromatic protons and the methoxy group protons at specific chemical shifts.
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The spectrum would display distinct peaks for the carbonyl carbons of the quinone, the aromatic carbons, and the methoxy carbon.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the carbonyl (C=O) groups of the quinone moiety, C-O stretching of the methoxy group, and vibrations associated with the aromatic ring. mdpi.com The carbonyl stretching vibrations in 5,8-quinolinediones typically appear as distinct peaks in the IR spectrum. mdpi.com
Summary of Analytical and Purification Techniques
| Technique | Purpose | Key Information Obtained |
| Column Chromatography | Purification | Isolation of the pure compound from the reaction mixture. |
| ¹H NMR Spectroscopy | Structural Characterization | Number and environment of protons. |
| ¹³C NMR Spectroscopy | Structural Characterization | Number and types of carbon atoms. |
| Mass Spectrometry | Molecular Weight and Formula Determination | Molecular weight and elemental composition. |
| Infrared Spectroscopy | Functional Group Identification | Presence of carbonyl, methoxy, and aromatic groups. |
This interactive table summarizes the common analytical and purification methods used for this compound.
Chemical Reactivity and Derivatization Strategies of 6 Bromo 7 Methoxyquinoline 5,8 Dione
General Chemical Transformation Capabilities
The reactivity of 6-bromo-7-methoxyquinoline-5,8-dione is primarily centered around three main types of transformations: oxidation of the quinoline (B57606) ring, reduction of the quinone moiety, and nucleophilic substitution at the brominated carbon. These reactions allow for the introduction of diverse functional groups and the modification of the core structure, enabling the exploration of its chemical space for various applications.
While the quinoline-5,8-dione core is already in a relatively oxidized state, further oxidation can be achieved under specific conditions, potentially leading to the introduction of additional oxygen-containing functional groups or the modification of existing substituents. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) can be employed for such transformations. The outcome of the oxidation is highly dependent on the reaction conditions, including the solvent, temperature, and the stoichiometry of the oxidizing agent. For instance, the oxidation of related quinoline derivatives can lead to the formation of carboxylic acid functionalities or the cleavage of the aromatic ring under harsh conditions. However, more controlled oxidation can be utilized to introduce hydroxyl groups or other oxygenated moieties at specific positions, further functionalizing the molecule.
In a related context, the oxidation of 6,7-dichloro-2-methyl-5,8-quinolinedione with selenium dioxide has been shown to selectively oxidize the methyl group at the C2 position to an aldehyde, demonstrating that targeted oxidations on the quinoline scaffold are feasible. mdpi.com While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the general principles of quinone chemistry suggest that such transformations are possible and could provide routes to novel derivatives.
The quinone moiety of this compound is susceptible to reduction, a characteristic transformation of quinones. This reaction typically involves the conversion of the two carbonyl groups into hydroxyl groups, yielding the corresponding hydroquinone (B1673460). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).
The reduction with sodium borohydride is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), and proceeds readily at room temperature. rsc.orgyoutube.com This reaction is generally high-yielding and provides a straightforward method to access the hydroquinone form of the molecule. The resulting 6-bromo-7-methoxyquinoline-5,8-diol is a key intermediate that can be used in further synthetic manipulations or studied for its own chemical and biological properties. The reduction process is reversible, and the hydroquinone can be re-oxidized back to the quinone, highlighting the redox-active nature of this class of compounds.
| Reducing Agent | Typical Reaction Conditions | Product |
| Sodium Borohydride (NaBH4) | Methanol or Ethanol, Room Temperature | 6-Bromo-7-methoxyquinoline-5,8-diol |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous Ether or THF, 0 °C to Room Temperature | 6-Bromo-7-methoxyquinoline-5,8-diol |
The bromine atom at the 6-position of the quinoline-5,8-dione ring is a key site for functionalization via nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinone ring activates the C6 position towards nucleophilic attack, facilitating the displacement of the bromide ion by a variety of nucleophiles. youtube.comfishersci.seyoutube.comyoutube.com This reaction pathway is a powerful tool for introducing diverse substituents and generating a library of derivatives with modified properties.
Common nucleophiles that can be employed in these reactions include amines, thiols, and alkoxides. The reactions are typically carried out in a suitable solvent, often in the presence of a base to facilitate the reaction. The choice of reaction conditions, such as temperature and the nature of the base, can significantly influence the reaction outcome and yield.
Synthetic Strategies for Novel Derivatives
The versatile reactivity of this compound makes it an excellent starting material for the synthesis of a wide range of novel derivatives. By targeting the brominated position and the quinone moiety, various synthetic strategies can be employed to introduce new functional groups and build more complex molecular architectures.
The introduction of amino groups at the 6-position of the quinoline-5,8-dione scaffold can be achieved through nucleophilic aromatic substitution of the bromine atom with various amines. This reaction provides access to a class of compounds that are of significant interest in medicinal chemistry. The synthesis is typically performed by reacting this compound with a primary or secondary amine in a suitable solvent, such as ethanol or dimethylformamide (DMF), often with the addition of a base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen bromide formed during the reaction.
While direct synthesis from this compound is a logical approach, studies on related systems, such as the synthesis of 6-amino-7-hydroxyflavone, demonstrate the utility of reducing a nitro group to an amino group as an alternative strategy. nih.gov In the context of quinoline-5,8-diones, the direct displacement of the bromo group is a more direct route. andrews.edu
| Amine Nucleophile | Potential Product |
| Alkylamines (e.g., methylamine) | 6-(Alkylamino)-7-methoxyquinoline-5,8-dione |
| Arylamines (e.g., aniline) | 6-(Arylamino)-7-methoxyquinoline-5,8-dione |
| Heterocyclic amines (e.g., piperidine) | 6-(Piperidin-1-yl)-7-methoxyquinoline-5,8-dione |
Similar to the synthesis of amino-substituted derivatives, the bromine atom at the 6-position can be displaced by sulfur and oxygen nucleophiles to introduce thiol and alkoxy groups, respectively. These reactions further expand the diversity of accessible derivatives from this compound.
The reaction with thiols, such as alkyl or aryl thiols, is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. nih.gov This leads to the formation of 6-(alkylthio)- or 6-(arylthio)-7-methoxyquinoline-5,8-diones. The synthesis of 6,7-bis(alkylthio)quinoline-5,8-diones has been reported through a nucleophilic addition/oxidation pathway on the parent quinoline-5,8-dione, highlighting the feasibility of introducing sulfur-containing substituents onto this scaffold. andrews.eduarkat-usa.org
For the introduction of alkoxy groups, the reaction is typically performed with an alcohol in the presence of a base, or with a pre-formed alkoxide, such as sodium methoxide (B1231860). rsc.org The nucleophilic substitution of the bromine atom yields the corresponding 6-alkoxy-7-methoxyquinoline-5,8-dione.
| Nucleophile | Potential Product |
| Alkylthiol (R-SH) | 6-(Alkylthio)-7-methoxyquinoline-5,8-dione |
| Arylthiol (Ar-SH) | 6-(Arylthio)-7-methoxyquinoline-5,8-dione |
| Alkoxide (R-O⁻) | 6-Alkoxy-7-methoxyquinoline-5,8-dione |
Formation of Sulphonamide Analogues
The introduction of a sulphonamide functional group onto the quinoline-5,8-dione core is a strategy of significant interest in medicinal chemistry. While direct sulphonamidation of this compound is not extensively documented in dedicated studies, established synthetic protocols for structurally related quinolines provide a strong basis for the strategic synthesis of such analogues. A highly relevant and established method involves the initial preparation of a sulfonyl chloride derivative from a quinoline precursor, which then serves as a reactive intermediate for coupling with a variety of amines.
One pertinent synthetic pathway commences with a precursor such as 8-hydroxyquinoline (B1678124). mdpi.com This starting material can undergo chlorosulfonation, typically using chlorosulfonic acid, to introduce a sulfonyl chloride group at the C-5 position, yielding 8-hydroxyquinoline-5-sulfonyl chloride. mdpi.com This intermediate is then reacted with a primary or secondary amine to form the desired sulphonamide. This reaction is generally carried out in an anhydrous solvent like acetonitrile (B52724) at room temperature. mdpi.com This established two-step process suggests a viable strategy for accessing sulphonamide derivatives of the target compound, likely involving a multi-step sequence to first install a group amenable to chlorosulfonation.
Another potential, though less direct, approach for forging the C-N bond necessary for a sulphonamide linkage is through modern cross-coupling chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. This reaction could theoretically be adapted to couple a sulfonamide (R-SO2NH2) directly with the 6-bromo position of this compound. This would involve the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by coordination of the sulfonamide and subsequent reductive elimination to furnish the desired product. The successful application of this method would be contingent on the compatibility of the quinone moiety with the reaction conditions.
A representative scheme for the synthesis of quinoline-5-sulfonamides from a sulfonyl chloride intermediate is presented below:
Table 1: Representative Synthesis of Quinoline-5-Sulfonamide Analogues
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
|---|---|---|---|---|
| 1 | 8-Hydroxyquinoline | Chlorosulfonic Acid | Ice bath, then room temperature, 24h | 8-Hydroxyquinoline-5-sulfonyl chloride |
Exploration of Arylation and Heteroarylation through Cross-Coupling
The bromine atom at the 6-position of this compound is a key functional handle for the introduction of aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon bonds. The Suzuki-Miyaura and Stille couplings are particularly prominent and well-suited for this purpose. wikipedia.orgwikipedia.org
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely favored due to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions. wikipedia.org For the derivatization of this compound, the compound would be reacted with a variety of aryl or heteroaryl boronic acids. The catalytic cycle generally involves the oxidative addition of the bromoquinoline to the palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the 6-aryl or 6-heteroaryl-7-methoxyquinoline-5,8-dione product and regenerate the catalyst. libretexts.org
The Stille reaction provides an alternative and powerful method for C-C bond formation, coupling an organohalide with an organotin compound (organostannane). wikipedia.org This reaction is known for its broad substrate scope and the stability of the organotin reagents to air and moisture. wikipedia.orglibretexts.org In the context of modifying this compound, it would be coupled with an arylstannane or heteroarylstannane in the presence of a palladium catalyst. The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
The choice of catalyst, ligands, base, and solvent is crucial for the success of these cross-coupling reactions and often requires optimization for specific substrates. Electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the catalytic cycle.
Table 2: Representative Conditions for Suzuki-Miyaura Arylation
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 |
| This compound | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 |
Table 3: Representative Conditions for Stille Heteroarylation
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| This compound | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 |
| This compound | 1-Methyl-2-(tributylstannyl)pyrrole | Pd₂(dba)₃ (2) | P(fur)₃ (8) | CuI | NMP | 80 |
Structure Activity Relationship Sar Studies of 6 Bromo 7 Methoxyquinoline 5,8 Dione and Its Analogues
Positional Effects of Substituents on Biological Potency (C-6, C-7)
The substitution pattern on the benzo ring of the quinoline-5,8-dione core is a critical determinant of biological activity. Research has consistently shown that the introduction of various functional groups at the C-6 and C-7 positions significantly modulates the cytotoxic and other biological properties of these compounds. nih.govmdpi.commdpi.com
Studies on a variety of quinoline-5,8-dione derivatives have demonstrated that this region of the molecule is highly sensitive to modification. The introduction of amine or alkoxyl groups at either the C-6 or C-7 position has been shown to increase cytotoxicity against a range of cancer cell lines, including leukemia, melanoma, and cancers of the breast, cervix, ovary, and lung. mdpi.com A comparative analysis of substituted compounds revealed that the specific location of the substituent is not trivial. In many cases, 6-substituted derivatives exhibit higher biological activity compared to their 7-substituted counterparts, although this is not a universal rule and depends on the nature of the substituent and the biological target. nih.gov The activity of synthetic 5,8-quinolinedione compounds is understood to be dependent on the substituents at positions C-6, C-7, and also C-2 of the core structure. mdpi.com This highlights the importance of a comprehensive mapping of the substitution effects around the quinone ring to optimize biological potency.
Influence of Halogenation on Electrophilicity and Bioactivity
Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. In the context of the quinoline-5,8-dione scaffold, the introduction of halogen atoms, such as bromine, significantly impacts the molecule's electronic properties and, consequently, its bioactivity. The bromine atom at the C-6 position of 6-Bromo-7-methoxyquinoline-5,8-dione acts as an electron-withdrawing group, which increases the electrophilicity of the quinone ring. This enhanced electrophilicity makes the molecule a better Michael acceptor, facilitating covalent interactions with nucleophilic residues (e.g., cysteine) in target proteins, a mechanism implicated in the activity of many quinone-based inhibitors.
SAR studies on halogenated quinolines have provided clear evidence for the role of this modification in enhancing anticancer potency. For instance, studies on brominated quinolines revealed that the presence of bromine atoms at the C-5 and C-7 positions led to a substantial increase in antiproliferative activity. nih.gov In one study, the compound 6,8-dibromo-5-nitroquinoline showed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, whereas its precursor, 6,8-dibromoquinoline, was inactive. nih.gov This suggests a synergistic effect between the bromo substituents and other electron-withdrawing groups in potentiating the molecule's anticancer effects. Similarly, 5,7-dibromo-8-hydroxyquinoline has been identified as a potent anticancer agent. researchgate.net These findings underscore the critical role of halogenation in modulating the electronic character and biological potential of the quinoline (B57606) scaffold.
Role of Methoxy (B1213986) Group in Modulating Reactivity and Target Interactions
The methoxy group is a prevalent substituent in many biologically active natural products and synthetic drugs. nih.gov At the C-7 position of this compound, the methoxy group acts as an electron-donating group through resonance, which can modulate the reactivity of the quinone system. This electronic effect can influence the molecule's redox potential and its interactions with biological targets. nih.gov
The presence of a methoxy group can significantly affect ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.gov In a study of quinoline-5,8-dione analogues designed as Sphingosine Kinase (SphK) inhibitors, a derivative with a para-methoxy group demonstrated a degree of selectivity for the SphK1 isoform, highlighting the direct role of this group in specific molecular interactions. mdpi.com However, the influence of the methoxy group is complex and context-dependent. For example, research on other brominated quinolines indicated that the conversion of a methoxy group at the C-8 position to a hydroxyl group could enhance inhibitory potential, suggesting that the ability to act as a hydrogen bond donor may be more favorable in some contexts. nih.gov Conversely, 8-methoxyquinoline itself has been shown to possess stronger antifungal and antibacterial properties than its 5-nitro derivative, indicating the methoxy group's positive contribution to bioactivity. researchgate.net
Impact of Steric and Electronic Factors on Molecular Interactions
The biological activity of quinoline-5,8-diones is governed by a complex interplay of steric and electronic factors that dictate their interaction with molecular targets. The electronic nature of the scaffold, characterized by quantum chemical parameters such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), influences its reactivity. A smaller HOMO-LUMO energy gap is often associated with higher reactivity towards biological targets. mdpi.com
Substituents at various positions can alter these electronic properties. Electron-withdrawing groups like bromine increase the molecule's electrophilicity, while electron-donating groups like methoxy can modulate this effect. These electronic modifications influence the molecule's ability to participate in crucial interactions such as hydrogen bonding and covalent bond formation within an enzyme's active site. mdpi.com
Steric factors also play a pivotal role. The size and spatial arrangement of substituents can either facilitate or hinder the proper orientation of the molecule within a target's binding pocket. For example, studies on related quinoline-5,8-dione inhibitors of SphK1 showed that bulky substituents in the meta-position of an attached phenyl ring would likely result in poor binding, presumably due to steric clashes. mdpi.com Therefore, the optimization of biological activity requires a careful balance of both electronic and steric properties to ensure favorable and selective interactions with the intended biological target.
Comparative Analysis of Biological Activities Across Structural Analogues
Comparing the biological activities of structurally related quinoline-5,8-dione analogues provides valuable insights into the SAR of this chemical class. The specific combination and positioning of substituents lead to significant variations in potency and selectivity.
For instance, the importance of the halogenation pattern is evident when comparing different brominated quinolines. While 3,6,8-tribromoquinoline was found to be inactive, the introduction of methoxy and hydroxyl groups in 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline resulted in a compound with potent antiproliferative activity, with IC₅₀ values in the low micromolar range against various cancer cell lines. nih.gov This demonstrates that the bioactivity is not conferred by halogenation alone but by the collective electronic and structural contributions of all substituents. Similarly, the activity of 6,7-dichloro-5,8-quinolinedione provides a benchmark for di-halogenated analogues. mdpi.com The replacement of chlorine with bromine is expected to modify the electrophilicity and leaving group potential, likely impacting bioactivity. The position of the nitrogen atom within the heterocyclic system also has a profound effect; hybrids containing a 5,8-isoquinolinedione moiety (with the nitrogen at position 2) were found to have a higher anticancer effect than the corresponding 5,8-quinolinedione analogues. mdpi.com
| Compound | Substituents | C6 (Rat Glioma) | HeLa (Human Cervical Cancer) | HT29 (Human Colon Cancer) |
|---|---|---|---|---|
| 3,6,8-Tribromoquinoline | 3-Br, 6-Br, 8-Br | Inactive | Inactive | Inactive |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | 5-Br, 7-Br, 3-OCH₃, 6-OCH₃, 8-OH | 15.7 | 14.4 | 12.7 |
| 6,8-Dibromo-5-nitroquinoline | 6-Br, 8-Br, 5-NO₂ | 50.0 | 24.1 | 26.2 |
Modulation of Redox Potential through Structural Modifications
The quinoline-5,8-dione core is an inherently redox-active scaffold. mdpi.com This property is central to the mechanism of action for many compounds in this class, which can involve the generation of reactive oxygen species (ROS) through redox cycling or the inhibition of redox-sensitive enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.govmdpi.com The redox potential of the molecule—its tendency to accept or donate electrons—can be finely tuned by the substituents on the aromatic ring.
Computational and Theoretical Investigations of 6 Bromo 7 Methoxyquinoline 5,8 Dione
Density Functional Theory (DFT) Applications in Mechanistic Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies elucidating the reaction mechanisms of 6-bromo-7-methoxyquinoline-5,8-dione are not extensively documented in publicly available literature, the application of DFT to similar quinoline (B57606) and quinazoline (B50416) derivatives highlights its potential in understanding this compound.
DFT calculations are instrumental in several areas:
Reaction Mechanism and Reactivity: DFT can be employed to model reaction pathways, such as nucleophilic additions to the quinone ring, which is a common reaction for this class of compounds. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanisms and predict reaction kinetics and thermodynamics. For instance, in related systems, DFT has been used to study cycloaddition reactions, providing insights into their concerted or stepwise nature.
Electronic Properties: DFT calculations can determine various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. These calculations can also reveal the distribution of electron density, highlighting electrophilic and nucleophilic sites within the molecule. This information is crucial for understanding how this compound might interact with biological molecules.
Spectroscopic Analysis: DFT is also used to predict vibrational spectra (e.g., infrared and Raman). By comparing the calculated spectra with experimental data, researchers can confirm the structure of the synthesized compound and gain a deeper understanding of its vibrational modes.
Studies on related quinoline derivatives have demonstrated the utility of DFT in correlating electronic structure with biological activity, suggesting that similar approaches would be valuable for elucidating the properties of this compound.
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a small molecule like this compound might interact with a biological target, typically a protein.
For quinoline-5,8-dione derivatives, a significant amount of research has focused on their potential as inhibitors of various enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoprotein involved in the detoxification of quinones. Molecular docking studies have been instrumental in this area.
Key insights from molecular docking studies on quinoline-5,8-diones include:
Binding Pose and Affinity: Docking simulations can predict the most stable binding pose of the ligand within the active site of the target protein. The predicted binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction.
Key Interactions: These studies reveal the specific molecular interactions that stabilize the ligand-protein complex. Common interactions for quinoline-5,8-diones include:
Hydrogen Bonds: The carbonyl groups of the quinone moiety are often involved in hydrogen bonding with amino acid residues in the active site.
Pi-Pi Stacking: The aromatic rings of the quinoline scaffold can engage in pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan.
Hydrophobic Interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions with corresponding pockets in the protein.
Structure-Activity Relationships (SAR): By docking a series of related compounds, researchers can rationalize observed structure-activity relationships. For example, the position and nature of substituents on the quinoline-5,8-dione core can significantly impact binding affinity. The presence of the bromo and methoxy (B1213986) groups on this compound would be expected to influence its binding profile compared to unsubstituted or differently substituted analogs.
A representative molecular docking study on a series of diamino-quinoline-5,8-dione derivatives targeting NQO1 revealed that these compounds form important hydrogen bonds and pi-pi stacking interactions within the enzyme's active site. Such studies provide a rational basis for the design of new, more potent inhibitors.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in Target Protein |
| Hydrogen Bonding | Carbonyl oxygens, Methoxy oxygen | Ser, Thr, Tyr, Asn, Gln, His |
| Pi-Pi Stacking | Quinoline ring system | Phe, Tyr, Trp, His |
| Halogen Bonding | Bromo group | Electron-rich atoms (e.g., backbone carbonyls) |
| Hydrophobic Interactions | Methoxy group, Aromatic rings | Ala, Val, Leu, Ile, Met, Phe |
Quantum-Chemical Models for Predicting Biological Activity
Quantum-chemical models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to correlate the chemical structure of a series of compounds with their biological activity. These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties.
For quinoline-5,8-dione derivatives, QSAR studies have been conducted to predict their antiproliferative and anti-inflammatory activities. researchgate.net These studies typically involve the following steps:
Dataset Selection: A set of quinoline-5,8-dione derivatives with known biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Electronic Descriptors: Derived from quantum-chemical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).
Hydrophobic Descriptors: Such as the octanol-water partition coefficient (logP), which measures the lipophilicity of the molecule.
Steric/Topological Descriptors: Related to the size and shape of the molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A QSAR study on 28 different 5,8-quinolinequinone derivatives found statistically significant correlations between their anti-proliferative activity and a combination of electronic and hydrophobic parameters. researchgate.net For example, one derived equation for anti-cancer activity against the HL60 cell line was:
pIC50 = 17.126 - 4.248IP - 0.81ELUMO + 0.468ω + 0.096C - 0.009αmean - 0.005V - 0.029*S researchgate.net
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, IP is the ionization potential, ELUMO is the energy of the lowest unoccupied molecular orbital, ω is the electrophilicity index, C is the heat capacity, αmean is the mean polarizability, V is the molecular volume, and S is the entropy. researchgate.net
Such models can be used to predict the biological activity of new, untested compounds like this compound and to guide the design of more potent analogs by suggesting which molecular properties should be modified.
| Descriptor Category | Example Descriptors | Relevance to Biological Activity |
| Electronic | HOMO/LUMO energies, Dipole moment, Electrophilicity index | Govern reactivity and intermolecular interactions. |
| Hydrophobic | LogP | Influences membrane permeability and transport to the target site. |
| Thermochemical | Entropy, Heat capacity | Can be related to the stability and binding of the molecule. |
Molecular Dynamics Simulations of Compound-Biomolecule Complexes
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are often used to refine the results of molecular docking and to gain a more dynamic understanding of how a ligand interacts with its target.
For a compound like this compound, MD simulations can be applied to its complex with a target protein to:
Assess Complex Stability: Starting from a docked pose, an MD simulation can be run for a period of nanoseconds to microseconds to see if the ligand remains stably bound in the active site. The root-mean-square deviation (RMSD) of the ligand's atomic positions over time is often used to measure this stability.
Analyze Dynamic Interactions: While docking provides a static picture, MD simulations reveal the dynamic nature of the interactions. For example, hydrogen bonds may form and break, and water molecules in the active site can play a crucial role in mediating ligand-protein interactions.
Calculate Binding Free Energies: More advanced MD-based methods, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), can be used to calculate the binding free energy of the ligand to the protein. This provides a more accurate estimate of binding affinity than docking scores alone.
In a study of diamino-quinoline-5,8-dione derivatives as NQO1 inhibitors, 100-nanosecond MD simulations were performed on the top-ranked compounds from molecular docking. The simulations confirmed the stability of the binding poses and highlighted the key hydrogen bonding and pi-pi stacking interactions that were maintained throughout the simulation. The results of MM-PBSA calculations further supported the potential of these compounds as potent inhibitors.
MD simulations thus provide a more realistic and detailed view of the compound-biomolecule complex, accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent. This level of detail is invaluable for understanding the molecular basis of biological activity and for the rational design of new therapeutic agents.
Broader Research Applications in Chemical Sciences
Utilization as a Building Block in Complex Organic Synthesis
The 6-Bromo-7-methoxyquinoline-5,8-dione framework serves as a foundational component for constructing more complex molecular architectures, particularly those containing the aza-anthraquinone skeleton. Aza-anthraquinones, where a carbon atom in the anthracene (B1667546) core is replaced by nitrogen, are of significant interest due to their diverse biological activities and applications as functional materials.
The synthesis of these complex structures often leverages the quinone portion of this compound, which can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. By reacting with a suitable diene, the quinoline-dione can form a new six-membered ring, thereby constructing the polycyclic aza-anthraquinone system in a highly efficient manner. While the core reactivity is well-established for quinones, the substituents on this compound can influence the regiochemistry and stereochemistry of the cycloaddition, offering pathways to specifically substituted, complex molecules.
Although detailed syntheses starting specifically from this compound are not extensively documented in publicly available literature, its structural similarity to other quinoline-quinones used in the synthesis of marine alkaloids, such as the makaluvamines and discorhabdins, suggests its potential as a key intermediate for accessing novel analogs of these biologically potent compounds.
Application as a Reagent in Diverse Organic Transformations
Beyond its role as a structural scaffold, this compound functions as a versatile reagent, primarily due to the reactivity of its quinone ring and the presence of the bromine atom.
Diels-Alder Reactions: The quinone moiety's C6-C7 double bond is electron-deficient, making it an excellent dienophile for reactions with electron-rich dienes. wikipedia.orgsigmaaldrich.com This [4+2] cycloaddition is a powerful method for forming substituted, fused ring systems. The reaction of a quinoline-5,8-dione with a diene, followed by oxidation, is a classical and effective route to synthesize aza-anthraquinones. The specific substituents of this compound would be expected to direct the regioselectivity of this transformation.
| Functional Group | Type of Transformation | Role of the Compound | Potential Product |
|---|---|---|---|
| Quinone C=C bond | Diels-Alder Reaction | Dienophile | Aza-anthraquinone precursor |
| Bromo substituent | Nucleophilic Aromatic Substitution | Electrophilic Substrate | 7-substituted quinoline-dione |
| Bromo substituent | Palladium-catalyzed Cross-Coupling | Electrophilic Partner | 7-aryl/alkenyl/alkynyl quinoline-dione |
| Carbonyl groups | Reduction | Substrate | Quinoline-5,8-diol |
Substitution and Cross-Coupling Reactions: The bromine atom at the C6 position is a key functional handle for further molecular elaboration. It can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. More significantly, it serves as an excellent electrophilic partner in modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of carbon-based substituents (alkyl, aryl, vinyl, alkynyl groups), providing a powerful strategy for creating libraries of novel quinoline-dione derivatives. Research on related halo-quinoline-5,8-diones demonstrates that the bromine atom can be exploited to guide these chemical transformations selectively. mdpi.com
Industrial Relevance in Materials and Pigment Chemistry
The quinoline (B57606) structural motif is the basis for several classes of synthetic dyes, and the extended conjugation present in quinoline-5,8-diones makes them chromophoric, meaning they absorb light in the visible spectrum. nih.gov This intrinsic property suggests their potential as foundational structures for novel pigments and functional dyes.
While specific industrial use of this compound as a pigment is not documented, the broader class of quinoline-based dyes is significant. For example, Quinoline Yellow (Acid Yellow 3) is a well-known dye produced from the reaction of quinaldine (B1664567) with phthalic anhydride. The synthesis of azo disperse dyes based on quinoline derivatives for coloring polyester (B1180765) fabrics has also been reported. derpharmachemica.com
The reactivity of this compound allows for its incorporation into larger polymeric structures or for modifications that could tune its color and material properties. By undergoing reactions such as cross-coupling, chemists can attach various functionalities to the quinoline-dione core to alter its absorption spectrum, solubility, and thermal stability. nih.gov This tunability is a key requirement in the development of high-performance pigments and functional materials for applications in electronics, coatings, and advanced textiles. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromo-7-methoxyquinoline-5,8-dione, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized quinoline backbone. For example, bromine can be introduced via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C) . Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Orthogonal experimental design (e.g., varying solvent ratios, temperature) can optimize yield and purity, as demonstrated in chemical engineering studies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) for structurally similar brominated quinoline derivatives emphasize using personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and dermal irritation . Waste disposal should follow halogenated organic compound guidelines, with neutralization prior to incineration.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. UV-Vis and FT-IR can identify quinone and methoxy functional groups, as seen in studies of analogous methoxyquinolines .
Q. How can researchers assess the solubility and stability of this compound under varying pH conditions?
- Methodological Answer : Solubility profiles are determined via shake-flask experiments in buffers (pH 1–13) with HPLC quantification. Stability studies involve accelerated degradation tests (40°C/75% RH) followed by LC-MS to identify decomposition products, a method adapted from pharmaceutical impurity analysis .
Advanced Research Questions
Q. What strategies are effective for screening the bioactivity of this compound against cancer cell lines?
- Methodological Answer : Use marine-derived quinoline analogs as bioactivity benchmarks (e.g., cytotoxicity assays on HeLa or MCF-7 cells). Dose-response curves (0.1–100 µM) and IC₅₀ calculations via MTT assays are standard. Marine sponge-derived quinones with similar structures have shown anti-proliferative effects, suggesting analogous mechanisms .
Q. How can factorial design optimize reaction conditions for scaling up this compound synthesis?
- Methodological Answer : A 2³ factorial design (factors: temperature, reagent molar ratio, reaction time) identifies critical parameters. Response Surface Methodology (RSM) then refines optimal conditions. For example, studies on brominated pyridines achieved 95% yield by optimizing NBS stoichiometry and reaction time .
Q. What approaches resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions in NMR splitting patterns may arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) or computational modeling (DFT) can clarify conformational dynamics. Cross-validation with X-ray crystallography is recommended, as applied to dichloro-methylquinoline-dione analogs .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
- Methodological Answer : Systematic substitution of bromine or methoxy groups with halogens/electron-withdrawing groups (e.g., -CF₃, -NO₂) can modulate redox potential and bioactivity. Comparative assays on analogs, such as 6,7-dichloro derivatives, reveal trends in electron affinity and cytotoxicity .
Q. What statistical methods are suitable for analyzing dose-dependent toxicity data in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
